

4-Benzyl-3-thiosemicarbazide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Benzyl-3-thiosemicarbazide**

Cat. No.: **B078054**

[Get Quote](#)

An In-Depth Technical Guide to **4-Benzyl-3-thiosemicarbazide**: Properties, Synthesis, and Applications

Abstract

4-Benzyl-3-thiosemicarbazide is a pivotal chemical intermediate belonging to the thiosemicarbazide class of compounds. Characterized by a benzyl group attached to the N4 position, this molecule serves as a fundamental building block in synthetic organic and medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of a wide array of thiosemicarbazones, which are extensively investigated for their diverse and potent biological activities. This guide provides a comprehensive overview of the core molecular properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications in drug discovery and development, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

4-Benzyl-3-thiosemicarbazide is a stable, crystalline solid at room temperature.^[1] Its identity is unequivocally established by its molecular formula, weight, and CAS registry number. The key physicochemical properties are summarized below, providing essential data for researchers in experimental design and execution.

Property	Value	Source(s)
Chemical Formula	$C_8H_{11}N_3S$	[1] [2] [3]
Molecular Weight	181.26 g/mol	[2] [3]
CAS Number	13431-41-9	[2] [3]
IUPAC Name	3-amino-1-benzylthiourea	[1]
Appearance	White to pale cream crystals or powder	[1]
Melting Point	127-131 °C	[1] [2]
Solubility	Insoluble in water	[2] [4]
Predicted Boiling Point	320.4 ± 35.0 °C	[2]
Predicted Density	1.220 ± 0.06 g/cm ³	[2]

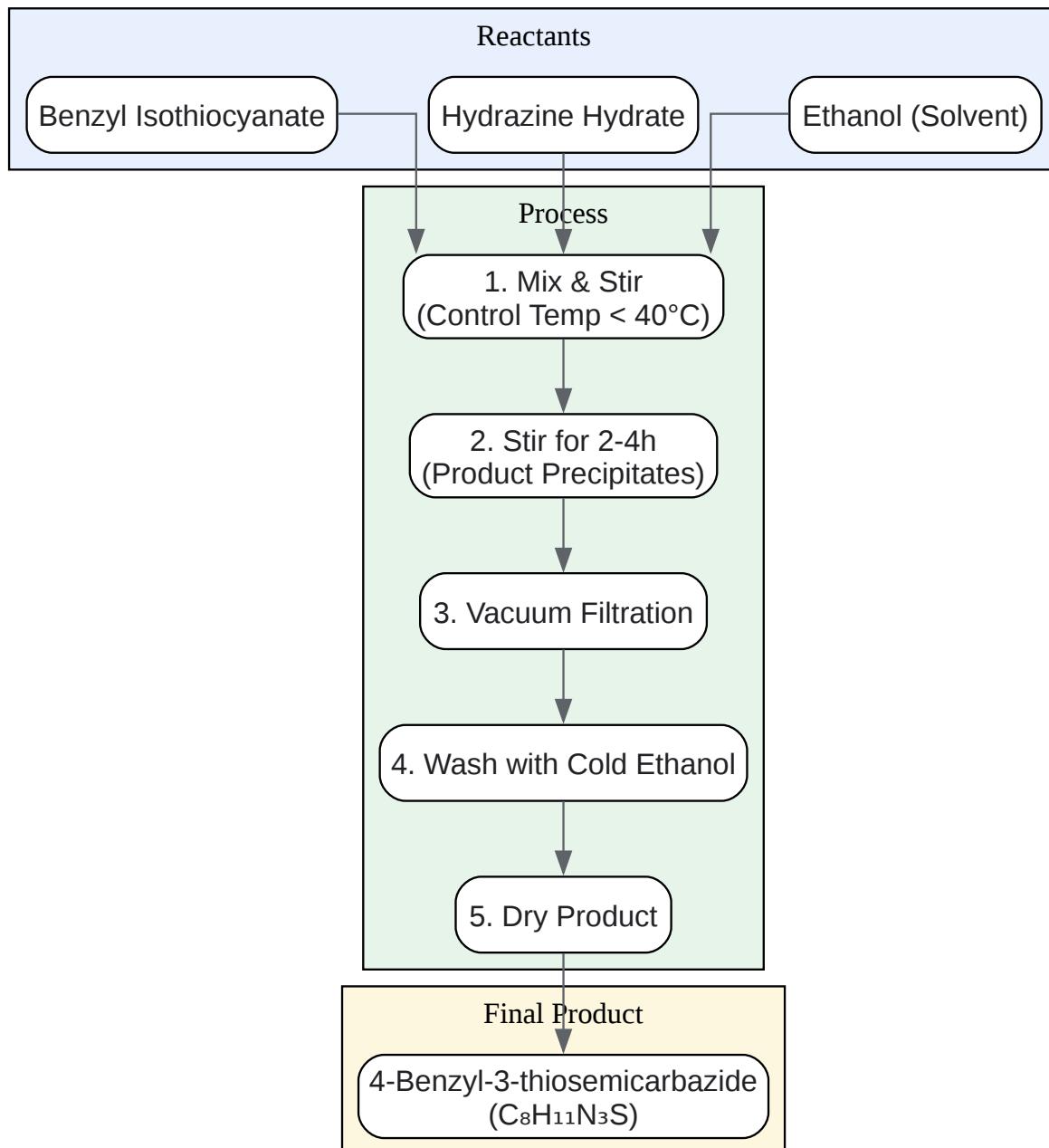
Synthesis and Purification

The synthesis of 4-substituted thiosemicarbazides is a well-established process in organic chemistry. The most direct and efficient pathway to **4-benzyl-3-thiosemicarbazide** involves the nucleophilic addition of hydrazine to benzyl isothiocyanate. This reaction is mechanistically straightforward: the terminal nitrogen of hydrazine, being a potent nucleophile, attacks the electrophilic carbon of the isothiocyanate group.

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful formation of a precipitate upon reaction and its subsequent characterization confirm the reaction's outcome.

Materials:


- Benzyl isothiocyanate
- Hydrazine hydrate (64-65% solution)
- Ethanol (95% or absolute)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve benzyl isothiocyanate (1.0 equivalent) in ethanol (approx. 5-10 mL per gram of isothiocyanate). Begin stirring the solution at room temperature.
- Nucleophilic Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution. Causality Note: A slight molar excess of hydrazine ensures the complete consumption of the isothiocyanate starting material. The reaction is often exothermic; using an ice bath to maintain the temperature below 30-40 °C is advisable to prevent side reactions.
- Precipitation: Continue stirring the reaction mixture at room temperature for 2-4 hours. The product, **4-benzyl-3-thiosemicarbazide**, is typically insoluble in the ethanolic solution and will precipitate as a white solid.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid with a small amount of cold ethanol followed by cold distilled water. Causality Note: Washing with cold solvent removes unreacted starting materials and soluble impurities without significantly dissolving the desired product.
- Drying: Dry the purified product under vacuum or in a desiccator. The yield is typically high for this reaction.
- Purification (Optional): If further purification is needed, the product can be recrystallized from hot ethanol.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Benzyl-3-thiosemicarbazide**.

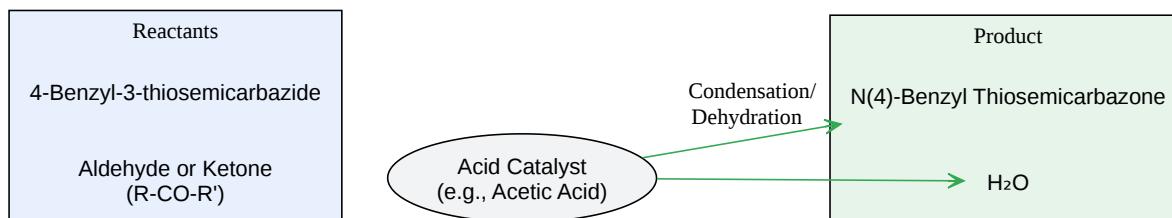
Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating confirmation of the molecular structure.

Technique	Expected Characteristics
¹ H NMR	~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group).~4.6 ppm: Doublet, 2H (benzylic -CH ₂ - protons).Broad signals: Variable shifts for the three N-H protons (-NH- and -NH ₂), which may exchange with solvent.
¹³ C NMR	~180-185 ppm: Thiocarbonyl carbon (C=S).~127-138 ppm: Signals for the aromatic carbons.~45-50 ppm: Benzylic carbon (-CH ₂ -).
IR (Infrared)	3100-3400 cm ⁻¹ : N-H stretching vibrations (multiple bands for NH and NH ₂).~3030 cm ⁻¹ : Aromatic C-H stretching.~1600 cm ⁻¹ : N-H bending vibration.~1500-1550 cm ⁻¹ : C=S stretching vibration (can be coupled).
Mass Spec. (MS)	[M]+• at m/z 181.07: Corresponding to the monoisotopic mass of C ₈ H ₁₁ N ₃ S.
Purity (HPLC)	A single major peak indicating ≥98% purity is typical for commercial-grade material. [1]

Applications in Research and Drug Development

The primary significance of **4-benzyl-3-thiosemicarbazide** is its function as a versatile synthetic intermediate.[\[1\]](#)[\[4\]](#) It is rarely the final active molecule but rather a key precursor to a class of compounds with profound biological importance: thiosemicarbazones.


Synthesis of Biologically Active Thiosemicarbazones

Thiosemicarbazones are synthesized via a straightforward condensation reaction between a thiosemicarbazide and an aldehyde or ketone.[\[5\]](#)[\[6\]](#) The lone pair of electrons on the terminal

primary amine ($-\text{NH}_2$) of **4-benzyl-3-thiosemicarbazide** acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, which is followed by dehydration to form a Schiff base ($\text{C}=\text{N}$ bond).

This reaction allows for immense molecular diversity, as a vast library of aldehydes and ketones can be used to generate novel thiosemicarbazone derivatives. The resulting $\text{N},\text{N},\text{S}$ tridentate ligand system in thiosemicarbazones is known to chelate essential metal ions in biological systems, a key mechanism behind their bioactivity.^[7]

General Reaction Pathway

[Click to download full resolution via product page](#)

Caption: General synthesis of thiosemicarbazones from **4-benzyl-3-thiosemicarbazide**.

Spectrum of Biological Activity

Thiosemicarbazide derivatives and their resultant thiosemicarbazones are a cornerstone of medicinal chemistry research due to their broad spectrum of pharmacological activities.^[8] Studies have demonstrated that derivatives possess:

- Antimicrobial and Antifungal Activity: They are effective against various strains of bacteria and fungi.^[9]
- Antitubercular Activity: Specific derivatives have shown high efficacy against mycobacterial strains.^[5]
- Antiviral Activity: The thiosemicarbazone scaffold is present in some antiviral compounds.

- Anticancer Activity: Many thiosemicarbazones exhibit potent cytotoxic activity against various cancer cell lines.
- Antiparasitic Activity: Derivatives have been investigated as agents against parasites responsible for diseases like Chagas disease and malaria.[\[9\]](#)[\[10\]](#)

Safety and Handling

As with all laboratory chemicals, **4-benzyl-3-thiosemicarbazide** should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Based on available safety data, the compound is classified with the following hazard statements:

- H302: Harmful if swallowed.[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Conclusion

4-Benzyl-3-thiosemicarbazide is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined molecular properties and straightforward synthesis make it readily accessible for research. Its true value is realized in its conversion to a myriad of thiosemicarbazone derivatives, which continue to be a rich source of lead compounds in the development of new therapeutics against a wide range of diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important molecular scaffold in their scientific endeavors.

References

- **4-Benzyl-3-thiosemicarbazide.** Oakwood Chemical. [\[Link\]](#)
- Biological Properties of 4-Benzylbenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex.
- Synthesis and Characterization of 4-Benzylbenzaldehyde-4-methyl-3-thiosemicarbazone... and Its Cd(II) Complex. MDPI. [\[Link\]](#)

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward *Mycobacterium Bovis*. National Institutes of Health (NIH). [Link]
- Preparation of thiosemicarbazides.
- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide.
- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]
- In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. MDPI. [Link]
- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides.... Jahangirnagar University. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. L10920.06 [thermofisher.com]
- 2. 4-BENZYL-3-THIOSEMICARBAZIDE CAS#: 13431-41-9 [m.chemicalbook.com]
- 3. 4-Benzyl-3-thiosemicarbazide [oakwoodchemical.com]
- 4. 4-BENZYL-3-THIOSEMICARBAZIDE | 13431-41-9 [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward *Mycobacterium Bovis* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Benzyl-3-thiosemicarbazide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078054#4-benzyl-3-thiosemicarbazide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com